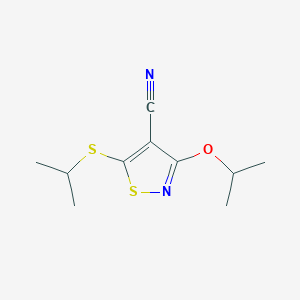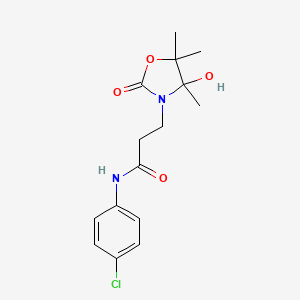![molecular formula C14H12BrN3O B4329205 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4329205.png)
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol
Overview
Description
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 4-position of the phenol ring and an indazole moiety attached via an aminomethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
Attachment of the Aminomethyl Linkage: The indazole derivative is then reacted with formaldehyde and a suitable amine to introduce the aminomethyl group. This step typically requires acidic or basic conditions to facilitate the formation of the aminomethyl linkage.
Bromination: The final step involves the bromination of the phenol ring at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenol ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized forms of the phenol group.
Reduction: Hydroquinones or other reduced forms of the phenol group.
Coupling: Complex biaryl or heteroaryl structures.
Scientific Research Applications
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways. The bromine atom and phenol group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-indazole: A simpler indazole derivative with a bromine atom at the 4-position.
2-[(1H-indazol-7-ylamino)methyl]phenol: Lacks the bromine atom but retains the aminomethyl linkage and phenol group.
7-bromo-1H-indazole: Another indazole derivative with a bromine atom at a different position.
Uniqueness
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol is unique due to the combination of the bromine atom, aminomethyl linkage, and phenol group, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with simpler or less functionalized indazole derivatives.
Properties
IUPAC Name |
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-11-4-5-13(19)10(6-11)7-16-12-3-1-2-9-8-17-18-14(9)12/h1-6,8,16,19H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFTWRCBDZRFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=C(C=CC(=C3)Br)O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B4329140.png)
![2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE](/img/structure/B4329141.png)

![1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-N-(5-methyl-3-isoxazolyl)-alpha-oxo-](/img/structure/B4329150.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)propanamide](/img/structure/B4329159.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chlorophenyl)propanamide](/img/structure/B4329163.png)
![1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B4329166.png)
![1-[(4-chlorophenyl)sulfanyl]-N-(3-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4329175.png)
![N-(4-FLUOROPHENYL)-2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B4329181.png)

![4-(2-ACETAMIDO-3-OXOBUTYL)PHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE](/img/structure/B4329201.png)
![8-[4-(2-METHOXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4329207.png)
![8-(4-BUTYLPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4329215.png)
![8-[4-(3-HYDROXYPROPYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4329219.png)
